molecular formula C18H36N2O3 B1674573 L-Lysine, N6-(1-oxododecyl)- CAS No. 52315-75-0

L-Lysine, N6-(1-oxododecyl)-

Cat. No. B1674573
CAS RN: 52315-75-0
M. Wt: 328.5 g/mol
InChI Key: GYDYJUYZBRGMCC-INIZCTEOSA-N
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Description

L-Lysine, N6-(1-oxododecyl)- is a compound with the molecular formula C18H36N2O3 . It is also known as N-Lauroyl-L-lysine . This compound is a natural product found in Streptomyces mobaraensis .


Molecular Structure Analysis

The molecular structure of L-Lysine, N6-(1-oxododecyl)- consists of a lysine molecule where the amino group is substituted with a dodecanoyl (lauroyl) group . The molecular weight of this compound is 328.5 g/mol .


Physical And Chemical Properties Analysis

L-Lysine, N6-(1-oxododecyl)- has a molecular weight of 328.5 g/mol . The compound has a complex structure with a high number of rotatable bonds (27), a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

L-lysine Production Improvement

L-lysine is an essential amino acid utilized in various industrial sectors, especially in food and animal feed. Significant research efforts aim to enhance L-lysine productivity, focusing on strain development and fermentation technologies. Strain optimization involves conventional mutation and genetic engineering, targeting organisms like Corynebacterium glutamicum and Escherichia coli. These strains are often modified to increase L-lysine production, achieving concentrations over 120 g/L. Understanding the mechanisms of substrate uptake, amino acid metabolism, and lysine excretion is crucial for improving amino acid productivity without compromising strain stability (Fernanda Karine do Carmo Félix et al., 2019).

Therapeutic Agents in Acute Myeloid Leukemia

Lysine-specific demethylase 1 (LSD1) plays a vital role in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML). Research has led to the development of potent and selective reversible inhibitors of LSD1. These compounds, differing from tranylcypromine derivatives, could facilitate novel biochemical studies to explore pathways mediated by LSD1. Despite the limited success of reversible inhibitors compared to irreversible ones, there remains potential for their therapeutic applications in the clinic (Daniel P Mould et al., 2015).

L-Lysine α-Oxidase in Cancer Therapy

L-lysine α-oxidase exhibits unique properties including cytotoxic, antitumor, antimetastatic, antibacterial, antiviral activities, and an immunomodulating effect. Its action mainly on L-lysine, producing α-keto-ε-aminocaproic acid, suggests its potential as a therapeutic agent in various diseases. Native L-lysine α-oxidase and its immobilized forms could serve as tools for determining L-lysine concentration in biological materials, with implications for cancer therapy (E. V. Lukasheva & T. Berezov, 2002).

Poly(amino acid)s in Biomedical Applications

Poly-alpha-lysine, synthesized chemically or produced naturally via microbial fermentation, is highlighted for its water solubility, biodegradability, non-toxicity, and potential in biomedical applications. Its use in drug delivery carriers and biological adhesives has been extensively studied, demonstrating the material's versatility and suitability for various biomedical and chemical industry applications (I. Shih et al., 2004).

Ammonia Formation and Ion Balance

Research indicates that lysine acts as an intracellular hydrogen ion acceptor, influencing ammonia formation and potassium excretion in certain disease states. This suggests a broader biochemical role for lysine in metabolic processes, potentially impacting treatments for related disorders (J. I. Zweig, 1973).

properties

IUPAC Name

(2S)-2-amino-6-(dodecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDYJUYZBRGMCC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885998
Record name L-Lysine, N6-(1-oxododecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauroyl lysine

CAS RN

52315-75-0
Record name N-Lauroyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52315-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lauroyl lysine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, N6-(1-oxododecyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, N6-(1-oxododecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(1-oxododecyl)-L-lysine
Source European Chemicals Agency (ECHA)
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Record name LAUROYL LYSINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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